1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a thiadiazole ring, and a triazole ring. These rings are common in many biologically active compounds and are often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through cycloaddition reactions . For example, isoxazoles can be synthesized through 1,3-dipolar cycloaddition of nitrile oxides and alkynes .Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which likely contribute to its chemical properties. The presence of nitrogen and oxygen in these rings can allow for hydrogen bonding, which can affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings and polar functional groups could affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Chemical Properties
Compounds featuring triazole, thiadiazole, and isoxazole rings are frequently investigated for their synthesis methods, including microwave-promoted synthesis which offers a quicker, more efficient route for creating these heterocycles. Such methods enable the exploration of chemical properties and the development of novel compounds with potentially useful biological activities (Özil et al., 2015).
Biological Activities
Heterocyclic compounds that incorporate triazole, thiadiazole, and isoxazole rings are extensively studied for their biological activities. This includes antimicrobial, anti-lipase, and antiurease effects, suggesting potential applications in developing new pharmaceuticals (Ceylan et al., 2014). Their structure-activity relationships (SAR) can guide the design of molecules with targeted biological effects.
Antimicrobial Applications
Compounds with 1,2,4-triazole, 1,3,4-thiadiazole, and isoxazole motifs often exhibit significant antimicrobial properties, making them candidates for new antimicrobial agent development. Research focuses on synthesizing novel compounds and testing their efficacy against various bacterial and fungal strains, aiming to address the growing issue of antimicrobial resistance (Zhang et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O2S/c1-3-17-24-26-21(32-17)23-20(30)18-11(2)29(28-25-18)14-8-9-16-15(10-14)19(31-27-16)12-4-6-13(22)7-5-12/h4-10H,3H2,1-2H3,(H,23,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZFXSRTMPSZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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